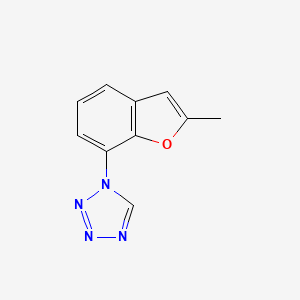![molecular formula C22H16ClF3N2O2S B11472801 N-(4-chlorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11472801.png)
N-(4-chlorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thienopyridine core, chlorophenyl, and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
Uniqueness
N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, including the thienopyridine core and the presence of both chlorophenyl and trifluoromethylphenyl groups
特性
分子式 |
C22H16ClF3N2O2S |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H16ClF3N2O2S/c1-11-18-16(12-3-2-4-13(9-12)22(24,25)26)10-17(29)28-21(18)31-19(11)20(30)27-15-7-5-14(23)6-8-15/h2-9,16H,10H2,1H3,(H,27,30)(H,28,29) |
InChIキー |
NFSIIMRRTMHSCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11472718.png)

![5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11472732.png)
![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11472738.png)
![N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11472739.png)
![N-{3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11472740.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)](/img/structure/B11472747.png)

![4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472772.png)
![2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11472780.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472781.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione](/img/structure/B11472787.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472791.png)
![N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B11472796.png)
